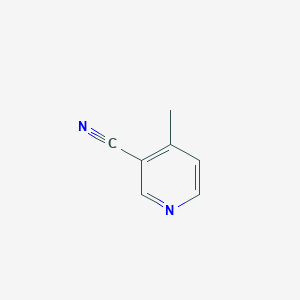
3-Cyano-4-methylpyridine
概要
説明
Synthesis Analysis
The synthesis of 3-Cyano-4-methylpyridine and its derivatives involves various chemical strategies, showcasing the versatility of this compound. One approach includes the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts, yielding 2-chloro-3-amino-4-methylpyridine as a key intermediate in a scalable and commercially valuable process (Ge et al., 2011). This method highlights the compound's role in synthesizing clinically relevant molecules such as Nevirapine.
Molecular Structure Analysis
The molecular and crystal structure of 3-Cyano-4-methylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the crystal structure of related compounds reveals the molecule's ability to engage in hydrogen bonding and weak intermolecular interactions, which are crucial for the development of polymeric chains and the stabilization of the crystal structure (Kubiak, Janczak, & Śledź, 2002).
Chemical Reactions and Properties
3-Cyano-4-methylpyridine acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to act as a monodentate or bidentate ligand via its nitrogen atoms allows for the construction of various coordination polymers with interesting magnetic and structural properties (Zhao et al., 2017). These complexes have been studied for their synthesis, structures, and potential applications in catalysis and material science.
科学的研究の応用
Application 1: Preparation of Pyridine Derivatives
- Summary of the Application: 3-Cyano-4-methylpyridine is used in the preparation of pyridine derivatives. These derivatives are important heterocyclic compounds that exhibit a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .
- Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . The high surface area, simple preparation, and modification are among their major advantages .
- Results or Outcomes: The use of magnetically recoverable nano-catalysts in the preparation of pyridine derivatives has been found to be effective. These catalysts can be readily separated from the reaction medium using an external magnet .
Application 2: Synthesis of 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid
- Summary of the Application: 3-Cyano-4-methylpyridine is used in the synthesis of 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid .
- Methods of Application: The compound was prepared by the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid using a literature procedure . A mixture of chlorocyanopyridine, 4-hydroxybenzoic acid, and potassium hydroxide was boiled for 40 hours .
- Results or Outcomes: The reaction yielded a colorless solid compound with a yield of 61% . The compound was characterized using 1H NMR and IR spectroscopy .
Safety And Hazards
3-Cyano-4-methylpyridine is harmful if swallowed and causes skin and eye irritation4. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area4. In case of contact with skin or eyes, it is advised to wash with plenty of water4.
将来の方向性
While there is no specific information available on the future directions of 3-Cyano-4-methylpyridine, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives3. This suggests that further research and development could be expected in this area.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPHZHNODDMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281046 | |
| Record name | 3-Cyano-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methylpyridine | |
CAS RN |
5444-01-9 | |
| Record name | 4-Methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 19882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5444-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyano-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

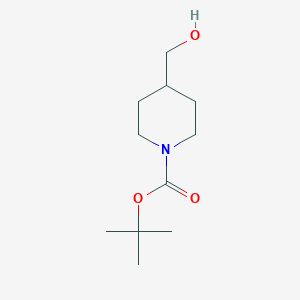

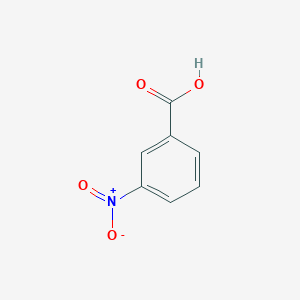
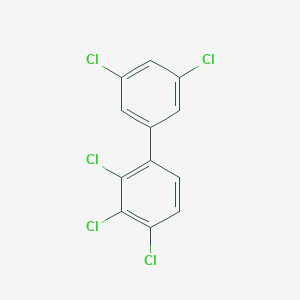
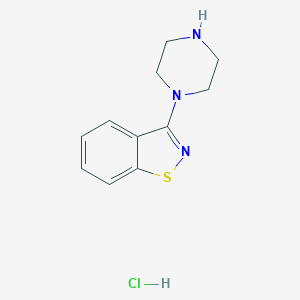
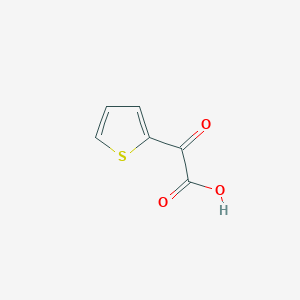
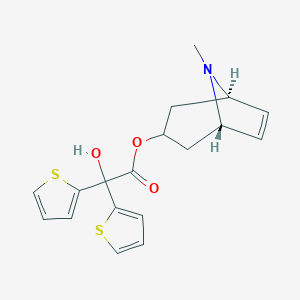
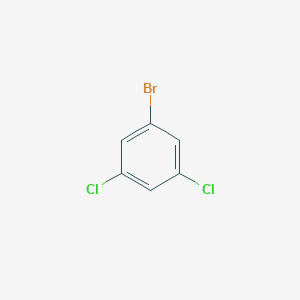
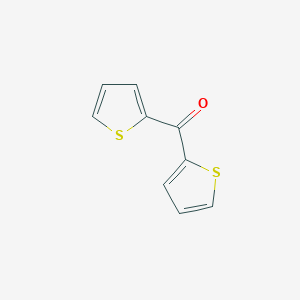
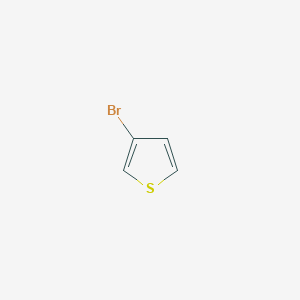
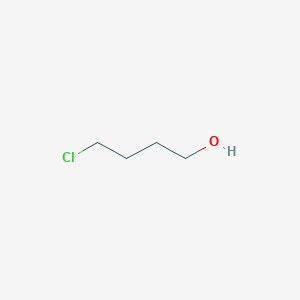
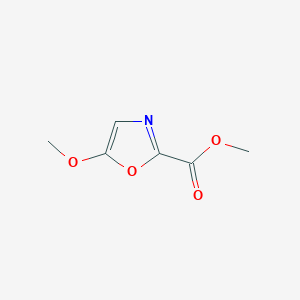
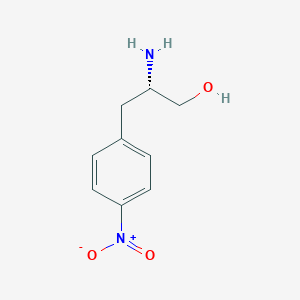
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)